molecular formula C7H14ClNO4 B11891936 3-Aminoheptanedioic acid hydrochloride

3-Aminoheptanedioic acid hydrochloride

Cat. No.: B11891936
M. Wt: 211.64 g/mol
InChI Key: XKVXYXGIWKVCGW-UHFFFAOYSA-N
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Description

3-Aminoheptanedioic acid hydrochloride is an amino acid derivative with a molecular formula of C7H14ClNO4 It is a hydrochloride salt form of 3-aminoheptanedioic acid, which is characterized by the presence of both an amino group and a carboxyl group on a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoheptanedioic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with heptanedioic acid, which is commercially available.

    Amination: The heptanedioic acid undergoes amination to introduce the amino group. This can be achieved through a reaction with ammonia or an amine under suitable conditions.

    Hydrochloride Formation: The resulting 3-aminoheptanedioic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptanedioic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of 3-aminoheptanedioic acid.

    Reduction: Alcohol derivatives of 3-aminoheptanedioic acid.

    Substitution: Alkylated or acylated derivatives of 3-aminoheptanedioic acid.

Scientific Research Applications

3-Aminoheptanedioic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the study of metabolic pathways involving amino acids.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-aminoheptanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoheptanedioic acid: Similar structure but with the amino group at a different position.

    3-Aminopimelic acid: Another amino dicarboxylic acid with a similar backbone.

Uniqueness

3-Aminoheptanedioic acid hydrochloride is unique due to its specific positioning of the amino group on the heptane backbone, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

3-aminoheptanedioic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c8-5(4-7(11)12)2-1-3-6(9)10;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H

InChI Key

XKVXYXGIWKVCGW-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(=O)O)N)CC(=O)O.Cl

Origin of Product

United States

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